

# comparative study of Dibenz(b,h)acridine in smokers vs non-smokers

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## Compound of Interest

Compound Name: *Dibenz(b,h)acridine*

Cat. No.: *B15497004*

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A comparative analysis of **Dibenz(b,h)acridine** exposure in smokers versus non-smokers reveals significant disparities in the levels of related carcinogenic compounds. While direct comparative data for **Dibenz(b,h)acridine** is limited, studies on analogous polycyclic aromatic hydrocarbons (PAHs) present in tobacco smoke, such as Benzo[a]pyrene (B[a]P) and Dibenzo[def,p]chrysene (DB[a,l]P), offer valuable insights into the increased health risks associated with smoking.

## Quantitative Data Presentation

Research has demonstrated a markedly higher concentration of DNA adducts from PAHs in smokers compared to non-smokers. These adducts are formed when metabolites of PAHs bind to DNA, a critical step in the initiation of cancer. A study analyzing DNA adducts in oral buccal cells provides a clear illustration of this difference.

Biomarker	Smoker Group (adducts/10 <sup>8</sup> nucleotides)	Non-Smoker Group (adducts/10 <sup>8</sup> nucleotides)	P-value
BPDE-N <sup>2</sup> -dG (from Benzo[a]pyrene)	20.18 ± 8.40	0.84 ± 1.02	< 0.001
DBPDE-N <sup>6</sup> -dA (from Dibenzo[def,p]chrysen e)	5.49 ± 3.41	2.76 ± 2.29	0.019

Data sourced from a study on DNA adducts in oral buccal cells of smokers and non-smokers.

[\[1\]](#)[\[2\]](#)

The data unequivocally shows that smokers have significantly higher levels of DNA damage from these carcinogens in their oral cells.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The quantification of PAH-DNA adducts is a crucial aspect of assessing the carcinogenic risk associated with tobacco smoke. A widely used and highly sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

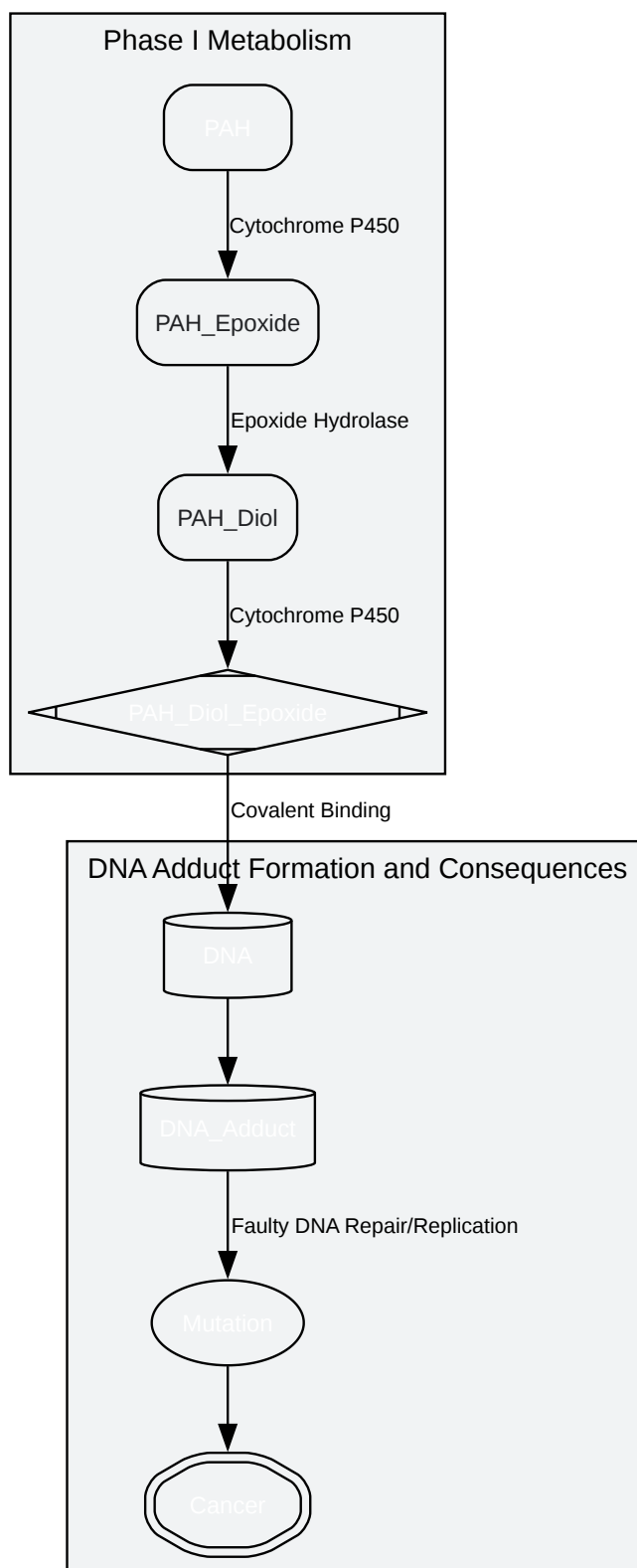
### Protocol: Analysis of PAH-DNA Adducts in Oral Buccal Cells

- **Sample Collection:** Oral buccal cells are collected from participants by swirling with a mouthwash or brushing the inside of the cheek with a cytobrush.
- **DNA Isolation:** The collected cells are processed to isolate genomic DNA. This typically involves cell lysis, proteinase K digestion to remove proteins, and subsequent DNA precipitation using ethanol.
- **DNA Hydrolysis:** The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. This is a critical step to release the PAH-adducted nucleosides for analysis.
- **LC-MS/MS Analysis:** The hydrolyzed DNA sample is injected into an LC-MS/MS system.
  - **Liquid Chromatography (LC):** The different components of the sample are separated based on their chemical properties as they pass through a chromatography column. This allows for the isolation of the specific DNA adducts of interest from other nucleosides.
  - **Tandem Mass Spectrometry (MS/MS):** As the separated components exit the LC column, they are ionized and enter the mass spectrometer. The instrument first selects ions corresponding to the mass of the target DNA adduct (MS1). These selected ions are then fragmented, and the resulting fragment ions are detected (MS2). This two-stage mass analysis provides a high degree of specificity and sensitivity for quantifying the adducts.

- Quantification: The amount of each DNA adduct is quantified by comparing its signal intensity to that of a known amount of an isotopically labeled internal standard, which is added to the sample at the beginning of the process. This allows for accurate measurement of the adduct levels in the original DNA sample.<sup>[1][2]</sup>

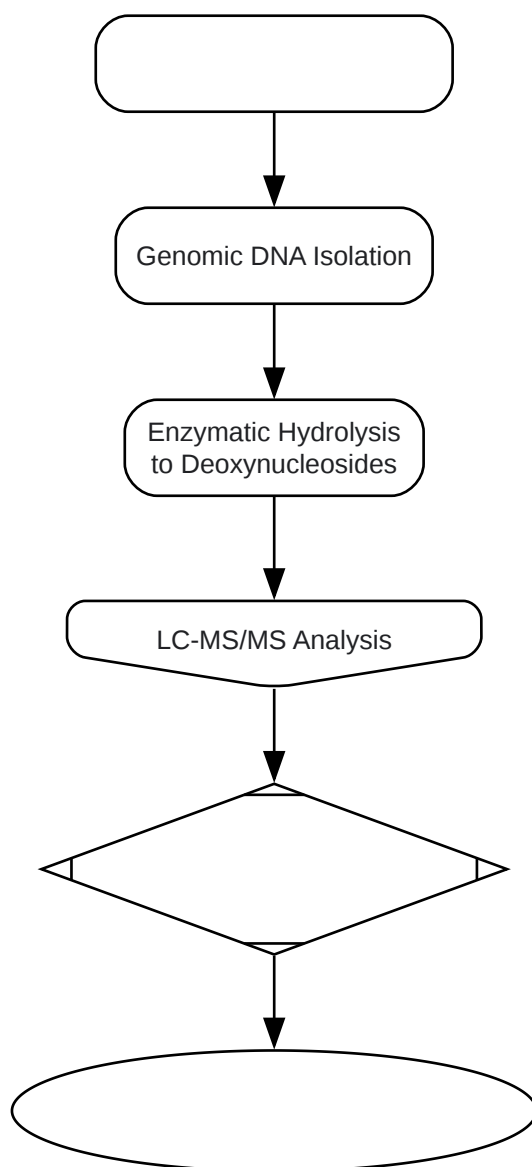
## Signaling Pathways and Experimental Workflow

The carcinogenic activity of PAHs like **Dibenz(b,h)acridine** is a multi-step process involving metabolic activation and subsequent interaction with cellular macromolecules, primarily DNA. This process can disrupt normal cellular signaling pathways, leading to uncontrolled cell growth and cancer.



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Caption: Metabolic activation of PAHs leading to DNA adduct formation and carcinogenesis.



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Caption: Workflow for the comparative analysis of PAH-DNA adducts in smokers and non-smokers.

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## References

- 1. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
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